2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
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Overview
Description
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves the reaction of cyclohexylamine with a suitable thiophene derivative under controlled conditions. The process may include steps such as:
Formation of the intermediate: The initial step involves the reaction of cyclohexylamine with a carbonyl-containing thiophene derivative to form an intermediate compound.
Cyclization and functionalization: The intermediate undergoes cyclization and further functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to specific receptors: It can bind to receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibit or activate enzymes: The compound may inhibit or activate enzymes involved in various metabolic pathways, leading to changes in cellular functions.
Modulate signaling pathways: It can modulate signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
2-{[(phenylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical properties and applications.
2-{[(methylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: The presence of a methyl group instead of a cyclohexyl group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(cyclohexylcarbamoylamino)-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHUDDMQKZWOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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